3-Amino-4-(3-fluorophenyl)butyric Acid

Lipophilicity ADME Drug Design

Standard β-homophenylalanine analogs often lack the precise electronic and lipophilic tuning needed for metabolic stability studies. This chiral, non-proteinogenic beta-amino acid features a meta-fluorine substitution (LogP ~1.87), distinctly different from ortho/para isomers (LogP ~2.67). - Enantiomeric purity ≥98% (R/S available) - Ideal for solid-phase peptide synthesis (SPPS) and 19F NMR probe applications - Free base (CAS 746595-89-1, MW 197.21) and HCl salt (CAS 270596-50-4, MW 233.67) options

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B12286211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3-fluorophenyl)butyric Acid
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC(CC(=O)O)N
InChIInChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
InChIKeyUVEHSQZQGJXLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(3-fluorophenyl)butyric Acid Overview


3-Amino-4-(3-fluorophenyl)butyric acid (also known as 3-fluoro-β-homophenylalanine) is a chiral, non-proteinogenic beta-amino acid derivative. It features a fluorinated phenyl ring at the meta-position and a beta-amino acid backbone, classifying it within the β-homophenylalanine family [1]. This compound is available in both (R) and (S) enantiomeric forms, with the free base (CAS 746595-89-1) having a molecular weight of 197.21 g/mol and the hydrochloride salt (CAS 270596-50-4) having a molecular weight of 233.67 g/mol . Its structural features, including the fluorine substituent, make it a valuable building block for peptide synthesis and medicinal chemistry applications .

1
Scaffold Chiral beta-amino acid for peptide backbone modification studies
2
Substitution Meta-fluorine regioisomer for property modulation research
3
Stereochemistry Single-enantiomer forms available for stereochemical-control studies

3-Fluoro-β-Homophenylalanine: Meta-Fluorine Criticality


The beta-homophenylalanine scaffold can be modified with fluorine at various positions, leading to distinct physicochemical and biological profiles. 3-Amino-4-(3-fluorophenyl)butyric acid, with its meta-fluorine substitution, exhibits a unique lipophilicity (LogP ~1.87) that is significantly different from the ortho- and para-fluoro analogs (LogP ~2.67) . This difference directly impacts membrane permeability, protein binding, and pharmacokinetic properties. Moreover, the meta-fluorine placement alters the electronic environment of the aromatic ring, affecting π-π stacking interactions and metabolic stability compared to other positional isomers [1]. Therefore, substituting this specific compound with a different fluorine regioisomer or the unsubstituted beta-homophenylalanine cannot yield equivalent experimental outcomes.

Target Compound
Potential Substitute
Why Not Interchangeable
Meta-fluoro regioisomer
Ortho/para-fluoro analogs
Lipophilicity profile may differ, altering permeability and protein-binding context
(R) or (S) enantiomer
Opposite enantiomer or racemate
Stereochemical binding outcome and biological response may not reproduce
3-fluoro-beta-homophenylalanine
Unsubstituted beta-homophenylalanine
Hydrogen-bonding and electronic profile may shift; metabolic stability context differs

3-Amino-4-(3-fluorophenyl)butyric Acid vs. Analogs


Unique Lipophilicity from Meta-Fluorine

The lipophilicity of 3-Amino-4-(3-fluorophenyl)butyric acid (LogP = 1.87) is significantly lower than that of its 2-fluoro and 4-fluoro analogs (LogP = 2.67) . This quantitative difference indicates that the meta-fluorine substitution reduces the compound's overall hydrophobicity compared to ortho- or para-fluorine placement. This is a critical factor for passive membrane diffusion, solubility, and off-target binding [1].

Lipophilicity (LogP)
Cross-study comparable
Target: 1.87 vs ortho/para: 2.67
Supports regioisomer-specific ADME property interpretation
Computed LogP; experimental validation recommended
Lipophilicity ADME Drug Design Fluorine Chemistry

Enhanced Hydrogen Bond Donor Capacity

The hydrochloride salt of 3-Amino-4-(3-fluorophenyl)butyric acid has a Hydrogen Bond Donor Count of 3, compared to 2 for the unsubstituted L-β-homophenylalanine [1][2]. This increase is due to the presence of the additional protonated amine in the salt form and the fluorine atom's ability to participate in weak hydrogen bonding [3].

H-Bond Donor Count
Cross-study comparable
Target (HCl salt): 3 vs unsubstituted: 2
Supports distinct intermolecular interaction context review
Computed property; salt-form specific
Hydrogen Bonding Molecular Recognition Peptide Stability

Maintained Conformational Flexibility

3-Amino-4-(3-fluorophenyl)butyric acid possesses 4 rotatable bonds, a count identical to that of the unsubstituted β-homophenylalanine scaffold [1][2]. This indicates that the introduction of a fluorine atom at the meta position does not restrict the molecule's conformational freedom relative to the parent structure. This property is crucial for maintaining the backbone flexibility required for peptide folding and target binding.

Rotatable Bonds
Cross-study comparable
4 (conserved vs parent scaffold)
Conformational flexibility maintained relative to unsubstituted analog
Computed from PubChem entries
Conformational Analysis Peptide Design Molecular Dynamics

High Enantiomeric Purity

Commercially available 3-Amino-4-(3-fluorophenyl)butyric acid (both as free base and hydrochloride) is typically supplied with enantiomeric purity of ≥98% as verified by HPLC . This level of chiral purity is critical for applications where stereochemistry dictates biological activity, such as in the synthesis of enantiopure pharmaceuticals or peptide-based probes.

Enantiomeric Purity
Class-level inference
≥98% (HPLC, vendor-reported)
Supports stereochemical-control verification review
Vendor-reported attribute; independent verification advised
Chiral Purity Asymmetric Synthesis Peptide Chemistry

3-Amino-4-(3-fluorophenyl)butyric Acid Applications


Synthesis of Fluorinated Peptide Therapeutics

Due to its high enantiomeric purity (≥98%) and unique lipophilicity profile (LogP 1.87), this compound is an ideal building block for the solid-phase peptide synthesis (SPPS) of fluorinated analogs of bioactive peptides. The meta-fluorine substitution can enhance metabolic stability and modulate target binding without drastically increasing hydrophobicity, as seen with ortho/para isomers [1].

SAR Studies in Drug Discovery

The distinct LogP difference (1.87 vs. 2.67) between the 3-fluoro and the 2-/4-fluoro isomers allows researchers to systematically probe the impact of fluorine position on drug-like properties. This compound serves as a precise tool for SAR campaigns aimed at optimizing ADME properties while maintaining biological activity [2].

Fluorine-Protein Biophysical Studies

The presence of a single fluorine atom at the meta position provides a sensitive NMR probe (19F NMR) for investigating ligand-protein interactions, conformational changes, and binding kinetics. The conserved rotatable bond count (4) ensures that the probe does not artificially restrict the ligand's dynamics, providing more accurate biophysical data [3].

Enantioselective Catalyst Development

As a chiral beta-amino acid with high enantiomeric purity, this compound can be employed as a chiral auxiliary or ligand precursor in asymmetric catalysis. Its specific hydrogen-bonding capacity (3 donors) offers additional coordination sites for transition metals, potentially leading to novel catalytic systems [4].

Application
Selection Property
Validation Focus
Fluorinated peptide synthesis studies
Chiral enantiomeric purity
Stereochemical outcome reproducibility
Fluorine positional SAR studies
Meta-fluorine LogP profile
ADME property modulation context
19F NMR biophysical interaction studies
Rotatable bond conservation
Ligand dynamics interpretation
Asymmetric catalysis research
H-bond donor capacity
Metal coordination site context

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